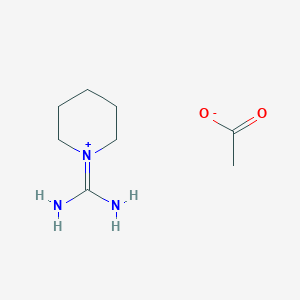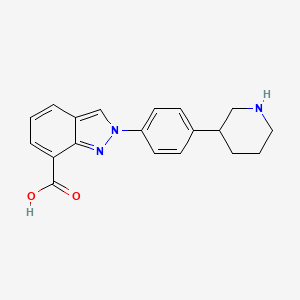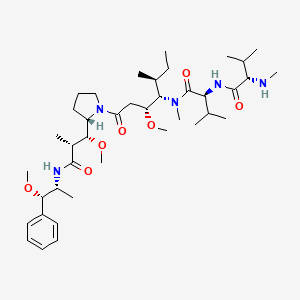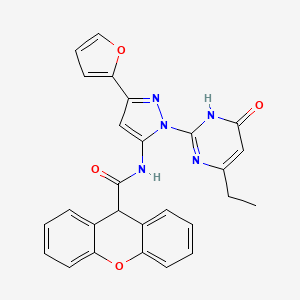acetic acid CAS No. 885276-64-2](/img/structure/B14121453.png)
[2-Amino-3-(tert-butoxycarbonyl)pyrrolidin-1-yl](pyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates The BOC protecting group is introduced to protect the amine functionality during the synthesis
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine
In medicine, derivatives of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID may be investigated for their therapeutic potential. The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable component in the production of advanced materials.
Mechanism of Action
The mechanism of action of (3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The BOC group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID:
(3-BOC-AMINO-PYRROLIDIN-1-YL)-FURAN-2-YL-ACETIC ACID: The furan ring in this compound provides different reactivity compared to the pyridine ring.
(3-BOC-AMINO-PYRROLIDIN-1-YL)-NAPHTHALEN-2-YL-ACETIC ACID: The naphthalene ring introduces additional aromaticity and potential for π-π interactions.
Uniqueness
(3-BOC-AMINO-PYRROLIDIN-1-YL)-PYRIDIN-4-YL-ACETIC ACID is unique due to the presence of both pyrrolidine and pyridine rings, which can participate in a wide range of chemical reactions. The BOC protecting group also allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
885276-64-2 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)11-6-9-19(13(11)17)12(14(20)21)10-4-7-18-8-5-10/h4-5,7-8,11-13H,6,9,17H2,1-3H3,(H,20,21) |
InChI Key |
UKFRQHKJZSIMKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1N)C(C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121375.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)

![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)



![(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14121425.png)
![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
